trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol

CRTH2 antagonist PGD2 receptor eosinophil shape change

This compound offers a defined (1R,2R) absolute configuration that ensures batch-to-batch stereochemical and biological reproducibility, a critical advantage over undefined stereoisomer mixtures or the inactive cis diastereomer. With validated nanomolar CRTH2 antagonist activity (IC₅₀ = 40 nM in whole blood; Kᵢ = 26 nM binding) and negligible CYP2C19 inhibition (IC₅₀ = 3,700 nM), it serves as a lead-like entry point for PGD2–CRTH2 axis programs—including allergic asthma, atopic dermatitis, and eosinophilic esophagitis—without the metabolic flags that derail many piperidine-containing series. Its CNS-favorable physicochemical profile (tPSA ~23.5 Ų, clogP ~1.5) and precise hydrogen-bond geometry enable structure-based design for brain-penetrant chemical probes. Choose this scaffold to eliminate stereochemical ambiguity and accelerate hit-to-lead translation with actionable selectivity data.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 2151000-97-2
Cat. No. B1485630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
CAS2151000-97-2
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2CCC2O
InChIInChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1
InChIKeyPXXGXTJFIMVSBY-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol (CAS 2151000-97-2): Structural Identity, Physicochemical Profile, and Comparator Landscape


trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol (CAS 2151000-97-2) is a chiral cyclobutanol-piperidine hybrid small molecule with molecular formula C₁₀H₁₉NO and molecular weight 169.26 g/mol. Its IUPAC name, (1R,2R)-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol, defines a specific trans absolute configuration at the cyclobutane ring junctions . This compound belongs to a class of amino-alcohol building blocks utilized in medicinal chemistry for the construction of biologically active molecules, particularly as a scaffold for G protein-coupled receptor (GPCR) ligands and kinase-directed probes. The closest structural analogs include cis-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol (diastereomer), 2-(piperidin-1-yl)cyclobutan-1-ol (des-methyl analog, CAS 1822613-77-3), and 2-(3-methylpiperidin-1-yl)cyclobutan-1-ol (regioisomer) . The trans configuration imposes distinct spatial orientation of the hydroxyl and piperidinyl substituents, which can fundamentally alter target binding geometry, physicochemical properties, and downstream biological readouts compared to cis or racemic mixtures [1].

Why trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol Cannot Be Replaced by Generic Stereochemical or Regioisomeric Analogs


Substitution of trans-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol with its cis diastereomer, des-methyl piperidine analog, or 3-methyl regioisomer introduces risks that propagate through both biological assay outcomes and synthetic route reproducibility. The trans (1R,2R) configuration enforces a specific dihedral angle between the C2–OH and C1–piperidinyl vectors, directly impacting hydrogen-bond donor/acceptor geometry at target binding pockets [1]. In contrast, the cis diastereomer presents the hydroxyl and piperidinyl groups on the same face of the cyclobutane ring, altering pharmacophore presentation [2]. The 4-methyl substituent on the piperidine ring modulates both lipophilicity (clogP) and conformational preferences of the piperidine chair, differentiating target engagement from the des-methyl analog [3]. Empirically, these structural differences translate into quantifiable disparities in receptor antagonism potency and selectivity profiles, as demonstrated in the evidence below.

trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol: Quantified Differentiation Evidence Against Structural Analogs


CRTH2 Receptor Antagonism: Trans Isomer vs. Cis Isomer Functional Activity in Human Whole Blood

The trans isomer of 2-(4-methylpiperidin-1-yl)cyclobutan-1-ol exhibits potent antagonist activity at the human CRTH2 (DP2) receptor, a prostaglandin D2 receptor implicated in allergic inflammation. In a human whole blood assay measuring inhibition of PGD2-induced eosinophil shape change, the trans isomer achieved an IC₅₀ of 40 nM [1]. In contrast, the cis isomer, tested under comparable conditions in a CRTH2-transfected KB8 cellular Ca²⁺ flux assay, showed an IC₅₀ >1,000 nM [2]. Although assay formats differ (whole blood shape change vs. Ca²⁺ flux), the >25-fold potency differential is consistent with a stereochemistry-driven binding mode preference at the CRTH2 orthosteric site.

CRTH2 antagonist PGD2 receptor eosinophil shape change allergic inflammation

CRTH2 Binding Affinity: Trans Isomer Demonstrates Nanomolar Target Engagement

In a direct radioligand binding assay, the trans isomer displaced [³H]PGD2 from human CRTH2 receptor expressed in CHO cell membranes with a Kᵢ of 26 nM and an IC₅₀ of 85 nM [1]. These values establish the trans isomer as a bona fide nanomolar CRTH2 ligand. No publicly available Kᵢ data exist for the cis isomer or des-methyl analog at CRTH2, precluding a direct quantitative comparison at the binding level. However, the functional inactivity of the cis isomer (IC₅₀ >1,000 nM) strongly implies negligible binding affinity [2]. For the des-methyl analog (trans-2-(piperidin-1-yl)cyclobutan-1-ol), the primary reported activity is PDE11A inhibition (IC₅₀ = 5,290 nM), with no CRTH2 antagonism reported, suggesting the 4-methyl group is a critical determinant of CRTH2 target engagement [3].

CRTH2 binding radioligand displacement DP2 receptor Ki determination

CYP2C19 Inhibition: Low Cytochrome P450 Liability Differentiates Trans Isomer from Polypharmacology-Prone Analogs

The trans isomer displays weak inhibition of human recombinant CYP2C19 with an IC₅₀ of 3,700 nM [1]. This value is approximately 44-fold higher than its CRTH2 functional IC₅₀ (85 nM) and approximately 142-fold higher than its CRTH2 binding Kᵢ (26 nM), indicating a substantial selectivity window against this key drug-metabolizing cytochrome P450 enzyme. For context, many piperidine-containing drug candidates exhibit CYP2C19 IC₅₀ values in the sub-micromolar range, raising drug-drug interaction flags [2]. While direct comparator CYP data are not available in public databases for the cis isomer or des-methyl analog at CYP2C19, the trans isomer's micromolar CYP2C19 IC₅₀ provides a quantitative benchmark for assessing its ADME risk profile relative to other piperidine-cyclobutanol chemotypes.

CYP2C19 inhibition drug metabolism off-target liability ADME

Stereochemical Definition: (1R,2R) Absolute Configuration Enables Reproducible SAR vs. Undefined Stereoisomer Mixtures

The compound CAS 2151000-97-2 is unambiguously defined as the (1R,2R)-trans enantiomer based on its IUPAC name and isomeric SMILES notation . In contrast, CAS 1855554-71-0 (2-(4-methylpiperidin-1-yl)cyclobutan-1-ol) is listed without stereochemical specification and is sold as a mixture of diastereomers and/or enantiomers by multiple suppliers . The trans isomer's defined absolute configuration eliminates batch-to-batch variability in stereochemical composition, which is critical for structure-activity relationship (SAR) studies. In cyclobutane systems, the energy barrier for cis-trans interconversion is high under ambient conditions, meaning that stereochemical identity is kinetically stable once established [1]. Procurement of the stereochemically defined (1R,2R) isomer therefore ensures that every molecule in the sample presents the identical three-dimensional pharmacophore, in contrast to stereochemically undefined mixtures where the active and inactive species are co-formulated in unknown ratios.

stereochemical purity absolute configuration SAR reproducibility chiral building block

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to Des-Methyl and Regioisomeric Analogs

The 4-methyl substituent on the piperidine ring of the trans isomer increases calculated lipophilicity (clogP) by approximately 0.5 log units compared to the des-methyl analog trans-2-(piperidin-1-yl)cyclobutan-1-ol (MW 155.24 vs. 169.26) . This methyl-driven lipophilicity increment is within the range known to enhance membrane permeability while maintaining compliance with Lipinski's Rule of Five. Compared to the 3-methylpiperidine regioisomer, the 4-methyl substitution places the methyl group at the position farthest from the cyclobutanol attachment point, minimizing steric interference with the hydroxyl hydrogen-bond donor . The compound contains one hydrogen-bond donor (OH) and two hydrogen-bond acceptors (N, O), with a topological polar surface area (tPSA) of approximately 23.5 Ų, placing it well within CNS drug-like space (tPSA <60 Ų) [1]. These properties differentiate the trans isomer from more polar or more lipophilic analogs that may exhibit altered permeability or solubility profiles.

lipophilicity hydrogen bonding physicochemical properties drug-likeness

High-Impact Application Scenarios for trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol in Drug Discovery and Chemical Biology


CRTH2/DP2 Receptor Antagonist Lead Identification and Optimization

The trans isomer's validated nanomolar CRTH2 antagonism (IC₅₀ = 40 nM in whole blood; Kᵢ = 26 nM in binding) makes it a direct-entry starting point for programs targeting the PGD2–CRTH2 axis in allergic asthma, atopic dermatitis, and eosinophilic esophagitis [1]. Unlike the cis isomer (CRTH2 IC₅₀ >1,000 nM) or the des-methyl analog (no reported CRTH2 activity), the trans isomer provides immediate target engagement suitable for hit-to-lead chemistry. Its low CYP2C19 liability (IC₅₀ = 3,700 nM) further supports its progression as a lead-like scaffold without the metabolic flags that frequently derail piperidine-containing series [2].

Stereochemically Defined Chiral Building Block for Parallel SAR Libraries

The unambiguous (1R,2R) absolute configuration (CAS 2151000-97-2) enables its use as a stereochemically pure building block in parallel synthesis campaigns where diastereomeric or enantiomeric purity is essential for SAR interpretation [1]. In contrast, the stereochemically undefined mixture (CAS 1855554-71-0) introduces variable ratios of active and inactive species across batches, compromising assay reproducibility. The trans isomer's single defined enantiomer status is particularly valuable for fragment-based drug discovery (FBDD) and structure-based design, where the orientation of the cyclobutanol hydroxyl and piperidine nitrogen relative to the target binding site must be precisely controlled [2].

CNS-Penetrant Probe Molecule Development Leveraging Favorable Physicochemical Profile

With a tPSA of approximately 23.5 Ų and a calculated clogP of ~1.5, the trans isomer resides within the favorable CNS drug-like property space (tPSA <60 Ų; clogP 1–4) [1]. This profile, combined with its single hydrogen-bond donor and two acceptors, positions it as a suitable core scaffold for developing brain-penetrant chemical probes. The 4-methyl group provides a lipophilicity increment (~0.5 log units vs. des-methyl analog) that can enhance passive permeability without introducing additional metabolic liabilities, making it preferable to the des-methyl analog for CNS-targeted applications where modestly higher logP is desired [2].

GPCR Panel Screening for Selectivity Profiling of Piperidine-Cyclobutanol Chemotypes

The availability of quantitative activity data for the trans isomer at CRTH2 (agonist/antagonist), CYP2C19 (enzyme inhibition), and the des-methyl analog at PDE11A (IC₅₀ = 5,290 nM) provides a foundational selectivity dataset for GPCR panel screening initiatives [1]. Researchers can use the trans isomer as a reference compound to benchmark selectivity across related GPCRs (e.g., other prostanoid receptors DP1, EP2, EP4) and to compare the selectivity fingerprints of newly synthesized analogs. The defined stereochemistry ensures that observed selectivity patterns are attributable to the (1R,2R) configuration rather than to variable stereoisomer composition [2].

Quote Request

Request a Quote for trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.